![molecular formula C15H12F3NO4S B1305943 2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid CAS No. 250714-41-1](/img/structure/B1305943.png)

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

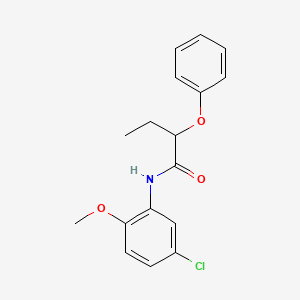

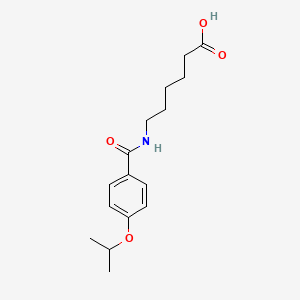

The compound "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid" is a chemical entity that appears to be related to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is not directly mentioned in the provided papers, but its structure suggests it may be synthesized or studied in a similar context to the compounds discussed in the papers.

Synthesis Analysis

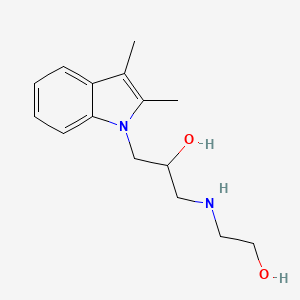

The synthesis of related compounds involves the use of sulfonate esters and their reactions with nucleophiles. For instance, alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) react with aqueous bases to yield products such as amides and ketene dithioacetals, depending on the nucleophile added . Additionally, the hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols catalyzed by silver acetate leads to the formation of (Z)-2-methylene-1-sulfonylindolin-3-ols, which can be further transformed into other indole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the structure of (±)-(2-hydroxyethylamino)phenylmethanesulfonic acid was elucidated using X-ray diffraction . This suggests that similar analytical methods could be employed to determine the precise molecular structure of "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid".

Chemical Reactions Analysis

The chemical reactions involving sulfonamides and related compounds are diverse. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could be relevant to the modification of the phenyl ring in the compound of interest . Moreover, the hydrolytic transformations of arylsulfonylamino compounds under microwave irradiation in an alkaline medium have been shown to yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids , which are structurally similar to the compound being analyzed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. Sulfonamides typically exhibit varied solubility in water and organic solvents, and their reactivity can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl groups. The physical properties such as melting point, boiling point, and stability can be expected to be influenced by the specific functional groups present in the molecule.

properties

IUPAC Name |

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-7-4-8-12(9-11)24(22,23)19-13(14(20)21)10-5-2-1-3-6-10/h1-9,13,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHSYEXRCKCHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380079 |

Source

|

| Record name | 10G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid | |

CAS RN |

250714-41-1 |

Source

|

| Record name | 10G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)